molecular formula C9H9NS B13011090 5,6-Dimethylbenzo[d]isothiazole

5,6-Dimethylbenzo[d]isothiazole

Cat. No.: B13011090
M. Wt: 163.24 g/mol
InChI Key: CUASUTTWKOZQPD-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. This compound features a benzene ring fused to an isothiazole ring, with two methyl groups attached at the 5 and 6 positions of the benzene ring. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. For instance, the reaction of 2-amino-4,5-dimethylthiophenol with sulfur and an oxidizing agent can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isothiazoles .

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzo[d]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole: Lacks the methyl groups at the 5 and 6 positions.

    Benzo[c]isothiazole: Has a different fusion pattern of the benzene and isothiazole rings.

    Isothiazole: Does not have the fused benzene ring.

Uniqueness

5,6-Dimethylbenzo[d]isothiazole is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5,6-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3

InChI Key

CUASUTTWKOZQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SN=C2

Origin of Product

United States

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